4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole carboxylic acids. This compound is characterized by the presence of a methoxynaphthalene moiety attached to a pyrrole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds such as (6-methoxy-2-naphthyl) propanamide derivatives have been studied for their potential antibacterial activity . These compounds have been found to inhibit the Enoyl-acyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis .
Mode of Action
Similar compounds have been found to interact with their targets by inhibiting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the final step of bacterial fatty acid biosynthesis, which is crucial for bacterial survival .
Biochemical Pathways
Similar compounds have been found to affect the bacterial fatty acid biosynthesis pathway . By inhibiting the Enoyl-acyl carrier protein reductase enzyme, these compounds disrupt the production of fatty acids, which are essential components of the bacterial cell membrane .
Result of Action
Similar compounds have been found to exhibit antibacterial activity by inhibiting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the bacterial fatty acid biosynthesis pathway, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of 6-methoxy-2-naphthaldehyde with pyrrole-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(6-hydroxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-hydroxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid
- 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-methanol
- 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxamide
Uniqueness
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-13-5-4-10-6-12(3-2-11(10)7-13)14-8-17-9-15(14)16(18)19/h2-9,17H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDNHNWDSQGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CNC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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